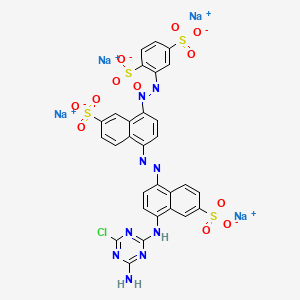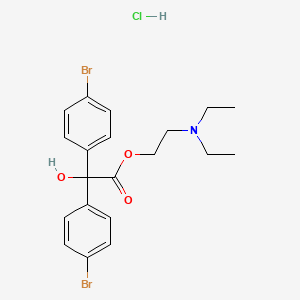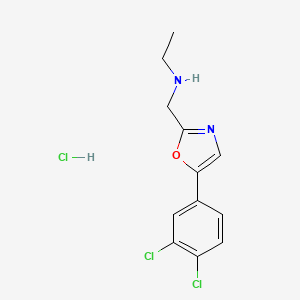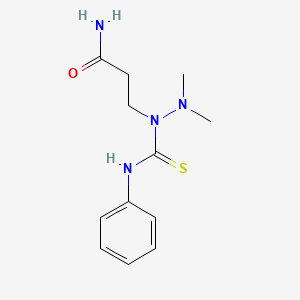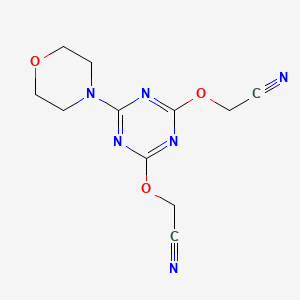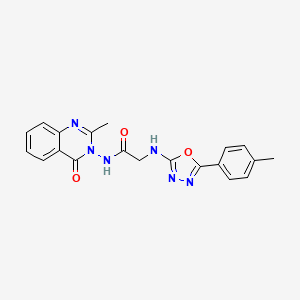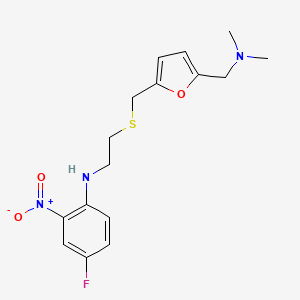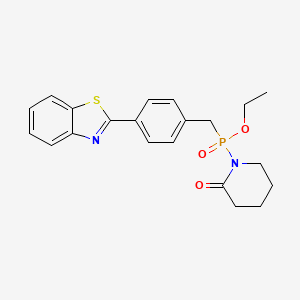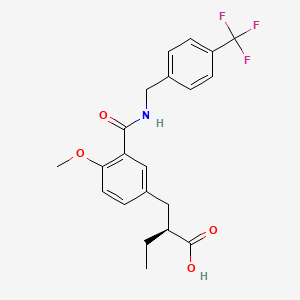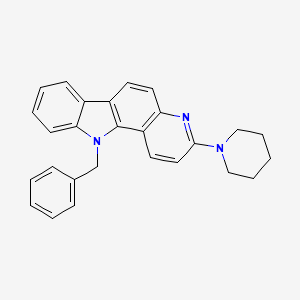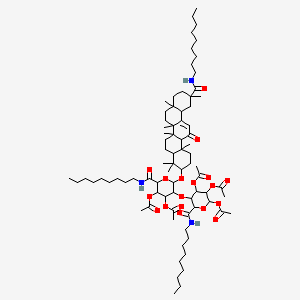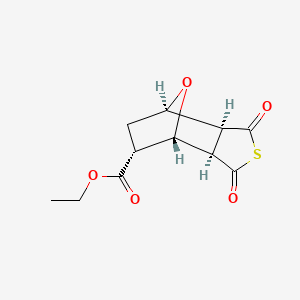
5-endo-(Ethoxycarbonyl)endothall thioanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-endo-(Ethoxycarbonyl)endothall thioanhydride: is a chemical compound known for its unique structural properties and high toxicity It is a derivative of endothall, a herbicide, and is characterized by the presence of an ethoxycarbonyl group and a thioanhydride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-endo-(Ethoxycarbonyl)endothall thioanhydride typically involves the reaction of endothall with ethoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired thioanhydride. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to optimize the conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-endo-(Ethoxycarbonyl)endothall thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioanhydride to its corresponding thiol or alcohol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-endo-(Ethoxycarbonyl)endothall thioanhydride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various cyclization and substitution reactions, making it valuable for constructing complex molecules.
Biology: The compound has been studied for its binding properties in biological systems. It has a high-affinity binding site in mouse liver cytosol, which has been linked to its toxicity. This makes it a useful tool for studying protein-ligand interactions and enzyme inhibition.
Medicine: While its high toxicity limits its direct use in medicine, this compound serves as a model compound for developing new drugs and understanding the mechanisms of toxicity and drug action.
Industry: In the industrial sector, the compound is used in the synthesis of other chemicals and as an intermediate in the production of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 5-endo-(Ethoxycarbonyl)endothall thioanhydride involves its interaction with specific molecular targets in biological systems. The compound binds to high-affinity sites in the liver cytosol, inhibiting certain enzymes and disrupting normal cellular functions. This binding is believed to be responsible for its high toxicity. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure-activity relationship provides insights into its mode of action.
Vergleich Mit ähnlichen Verbindungen
Endothall Anhydride: Similar in structure but lacks the thioanhydride moiety.
Endothall Dicarboxylic Acid: Another derivative of endothall with different functional groups.
5,6-Dehydro Endothall Thioanhydride: A dehydro analogue with similar properties.
Comparison: 5-endo-(Ethoxycarbonyl)endothall thioanhydride is unique due to its ethoxycarbonyl and thioanhydride groups, which confer distinct chemical reactivity and biological activity. Compared to endothall anhydride and dicarboxylic acid, the thioanhydride exhibits higher toxicity and specific binding properties. The 5,6-dehydro analogue shares some similarities but differs in its stability and reactivity.
Eigenschaften
CAS-Nummer |
127311-89-1 |
|---|---|
Molekularformel |
C11H12O5S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
ethyl (1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-8-carboxylate |
InChI |
InChI=1S/C11H12O5S/c1-2-15-9(12)4-3-5-6-7(8(4)16-5)11(14)17-10(6)13/h4-8H,2-3H2,1H3/t4-,5-,6-,7-,8+/m1/s1 |
InChI-Schlüssel |
XOCQTVSSYNHWTF-PVFLNQBWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C(=O)SC3=O |
Kanonische SMILES |
CCOC(=O)C1CC2C3C(C1O2)C(=O)SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


